molecular formula C7H16N2O2S2 B8230231 N-(2-(Thietan-3-ylamino)ethyl)ethanesulfonamide

N-(2-(Thietan-3-ylamino)ethyl)ethanesulfonamide

Cat. No.: B8230231
M. Wt: 224.3 g/mol
InChI Key: HIVNSWVVLBVURP-UHFFFAOYSA-N
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Description

N-(2-(Thietan-3-ylamino)ethyl)ethanesulfonamide is a chemical compound characterized by its white to pale yellow solid form. It is soluble in certain organic solvents such as methanol and ethanol but is insoluble in water

Preparation Methods

The synthesis of N-(2-(Thietan-3-ylamino)ethyl)ethanesulfonamide typically involves the reaction of thietane with ethylenediamine followed by sulfonation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactors and continuous processing techniques to optimize efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(2-(Thietan-3-ylamino)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

N-(2-(Thietan-3-ylamino)ethyl)ethanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-(Thietan-3-ylamino)ethyl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, influencing various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(2-(Thietan-3-ylamino)ethyl)ethanesulfonamide can be compared with other similar compounds such as:

  • N-(2-(Thietan-3-ylamino)ethyl)ethanesulfonate
  • N-(2-(Thietan-3-ylamino)ethyl)ethanesulfonic acid

These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of thietane and ethanesulfonamide moieties, which confer distinct chemical and physical properties .

Properties

IUPAC Name

N-[2-(thietan-3-ylamino)ethyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S2/c1-2-13(10,11)9-4-3-8-7-5-12-6-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVNSWVVLBVURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCNC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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